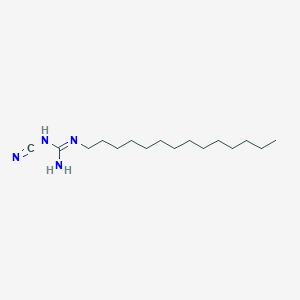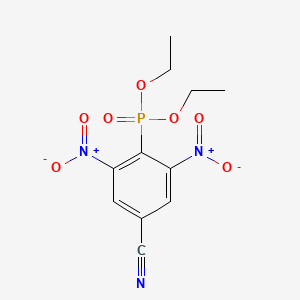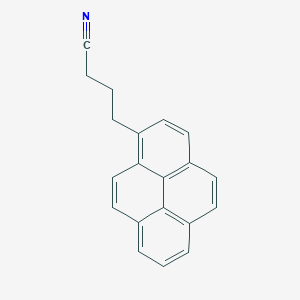
4-Isocyanato-1-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isocyanato-1-methylcyclohex-1-ene is an organic compound with the molecular formula C8H11NO It is a derivative of cyclohexene, where an isocyanate group (-N=C=O) is attached to the fourth carbon atom, and a methyl group is attached to the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
4-Isocyanato-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohex-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate chloroformate, which then undergoes a rearrangement to form the isocyanate group.
Another method involves the dehydration of 4-methylcyclohexan-1-ol using an acid catalyst such as phosphoric acid to form 4-methylcyclohex-1-ene, followed by the reaction with phosgene to introduce the isocyanate group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures efficient mixing and temperature control, which are crucial for the safe handling of reactive intermediates like phosgene. The final product is purified through distillation and other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Isocyanato-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the reactions involving isocyanates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
4-Isocyanato-1-methylcyclohex-1-ene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in foams, adhesives, and coatings.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its reactivity and ability to form stable linkages with biomolecules.
Industrial Applications: Utilized in the production of coatings, sealants, and elastomers with enhanced performance characteristics.
作用機序
The mechanism of action of 4-Isocyanato-1-methylcyclohex-1-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product (urethane or urea). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
類似化合物との比較
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the isocyanate group and is less reactive.
1-Methylcyclohex-1-ene: Similar structure but without the isocyanate group.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an isocyanate group.
Uniqueness
4-Isocyanato-1-methylcyclohex-1-ene is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in the synthesis of polyurethanes and other advanced materials, distinguishing it from similar compounds that lack the isocyanate functionality .
特性
CAS番号 |
59477-63-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
4-isocyanato-1-methylcyclohexene |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)9-6-10/h2,8H,3-5H2,1H3 |
InChIキー |
BOMDTEZQMUQCAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)



![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)

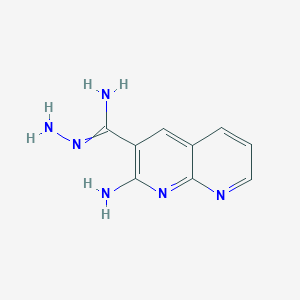

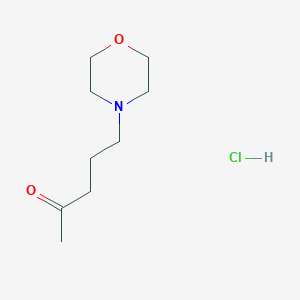
![5,5-Diethyl-1,3-dioxo-2-phenyl-2,3,5,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-6-yl phosphate](/img/structure/B14608929.png)
